![molecular formula C31H30ClN5O2 B2982405 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-89-0](/img/structure/B2982405.png)
6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H30ClN5O2 and its molecular weight is 540.06. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-(4-methylpiperazin-1-yl)acetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds similar to the one have been explored for their potential antitumor properties. For example, derivatives of quinoline and pyrazoline, such as those studied by Montoya et al. (2014), have shown significant antitumor activity against a range of cancer cell lines. These compounds operate by inhibiting cell growth, which suggests potential applications in cancer therapy (Montoya et al., 2014).
Enzymatic Inhibition
Another research area involves the inhibition of specific enzymes that are crucial in disease progression. For instance, pyrano[3,2-c]chromene derivatives with morpholine/phenylpiperazine moieties have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment. Some derivatives have shown significant inhibitory activity, suggesting potential applications in neuroprotective treatments (Sameem et al., 2017).
Antimicrobial Activity
Derivatives combining quinoline and pyrazoline structures have also been synthesized and tested for their antimicrobial properties. Some of these compounds have displayed promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance among pathogens (Ansari et al., 2017).
Neuroprotective Effects
Certain pyrazoline derivatives have been associated with neuroprotective effects, offering potential therapeutic benefits for neurological disorders. For example, some compounds have shown protective effects against oxidative stress-induced neuronal damage, which is a common feature in neurodegenerative diseases (Sameem et al., 2017).
properties
IUPAC Name |
6-chloro-3-[2-[2-(4-methylpiperazin-1-yl)acetyl]-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN5O2/c1-35-14-16-36(17-15-35)20-28(38)37-27(21-8-4-2-5-9-21)19-26(34-37)30-29(22-10-6-3-7-11-22)24-18-23(32)12-13-25(24)33-31(30)39/h2-13,18,27H,14-17,19-20H2,1H3,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUWJFNFHVEISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.